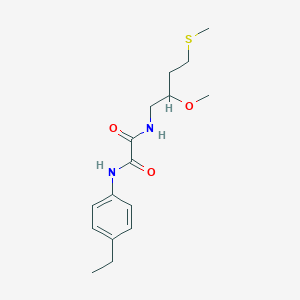

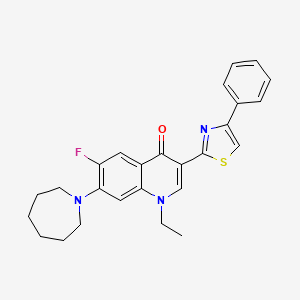

![molecular formula C12H9NO3S B2970639 N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide CAS No. 865658-98-6](/img/structure/B2970639.png)

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of cyclopenta[b]thiophene, which is a heterocyclic compound that has shown promise in the development of new drugs.

Scientific Research Applications

Synthesis of Heterocycles

Research has highlighted the synthesis of novel compounds, such as thio- and furan-fused heterocycles, from corresponding acid derivatives. These compounds are synthesized through intramolecular cyclization, with additional transformations observed in furan-fused heterocycles. Experimental and computational findings suggest a mechanism for these syntheses, contributing to the development of functional materials and potentially bioactive compounds (Ergun et al., 2014).

Crystal Structure Analysis

The crystal structure of related compounds has been determined through spectral analysis and X-ray diffraction studies, revealing stabilization by various hydrogen bonds and π···π interactions. Such studies are crucial for understanding the structural characteristics of new compounds, potentially aiding in the design of materials with specific properties (Sharma et al., 2016).

Aromatic Stabilization Energy Estimation

Research has measured the equilibrium acidities of cyclic carboxamides and other related compounds, estimating aromatic stabilization energies (ASEs). This information is vital for understanding the stability and reactivity of new heterocyclic compounds, which can have implications in material science and medicinal chemistry (Bordwell & Fried, 1991).

Discovery of CDK2 Inhibitors

The synthesis of new pyridine, pyrazolopyridine, and furopyridine derivatives, showing significant in vitro inhibition of the CDK2 enzyme, highlights the potential of these compounds in cancer therapy. Molecular docking studies have further elucidated the binding modes of these compounds, suggesting their utility in developing novel anticancer agents (Abdel-Rahman et al., 2021).

Copper-Catalyzed Intramolecular Cyclization

The use of copper catalysis in synthesizing N-benzothiazol-2-yl-amides demonstrates the utility of novel ligands and mild conditions in creating diverse heterocyclic compounds. This methodology contributes to the field of synthetic organic chemistry by providing efficient routes to heterocycles with potential biological activities (Wang et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It has been characterized as a non-fullerene electron acceptor , suggesting that it may interact with electron donors in organic electronic devices.

Mode of Action

As a non-fullerene electron acceptor, N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide likely interacts with its targets by accepting electrons. This electron transfer can result in changes in the electrical properties of the system, such as conductivity .

Result of Action

As an electron acceptor, it likely influences the electrical properties of the system in which it is used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated environment to avoid the production of toxic gases . The safety procedures for handling this compound should be strictly followed .

properties

IUPAC Name |

N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-9-6-8(7-3-5-17-11(7)9)13-12(15)10-2-1-4-16-10/h1-5,8H,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYRIKPPYZHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)SC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)